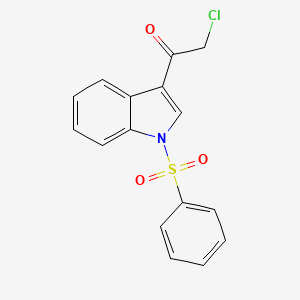

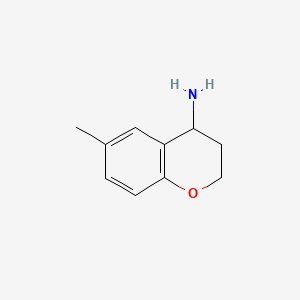

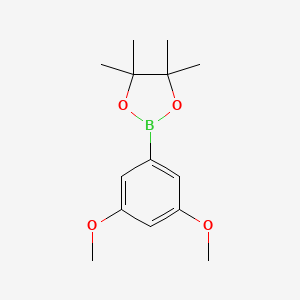

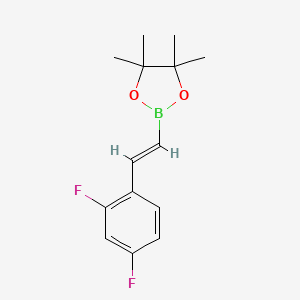

6-甲基色满-4-胺

货号 B1316175

CAS 编号:

638220-39-0

分子量: 163.22 g/mol

InChI 键: LXNRUKZCRQFUCU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

The synthesis of amines like 6-Methylchroman-4-amine can be achieved through several methods. These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular formula of 6-Methylchroman-4-amine is C10H13NO . The average mass is 163.216 Da and the monoisotopic mass is 163.099716 Da .Chemical Reactions Analysis

In a three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides, several enamine-type derivatives were synthesized. These showed modest activity against the HL-60 cell line .Physical And Chemical Properties Analysis

6-Methylchroman-4-amine is a solid at room temperature . Its IUPAC name is (4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine hydrochloride .科学研究应用

-

Antiparasitic Activity

- Field : Parasitology

- Application : Chroman-4-one analogs like 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one displayed antiparasitic activity .

- Methods : These compounds were tested against T. brucei and L. infantum .

- Results : These compounds showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .

-

Synthesis of Chromonyl-substituted α-aminophosphine Oxides

- Field : Organic Chemistry

- Application : A fast, mild, and efficient catalyst-free approach has been developed for the synthesis of chromonyl-substituted α-aminophosphine oxides by the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides .

- Methods : The reaction was carried out at ambient temperature. When the reaction was carried out with aliphatic amines or aminoalcohols at a higher temperature (80 °C), phosphinoyl-functionalized 3-aminomethylene chromanones were formed instead of the corresponding chromonyl-substituted α-aminophosphine oxides .

- Results : Several derivatives showed modest activity against the human promyelocytic leukemia (HL60) cell line .

-

Pharmaceutical Manufacturing

- Field : Pharmaceutical Industry

- Application : (S)-6-Methylchroman-4-amine hydrochloride is a compound that can be used in the pharmaceutical industry . It is often used as a building block in the synthesis of various pharmaceutical drugs .

- Methods : This compound is typically synthesized in a laboratory setting, using various chemical reactions . The exact methods of synthesis can vary depending on the specific drug being produced .

- Results : The use of this compound in drug synthesis can result in a wide range of pharmaceutical products, each with its own unique therapeutic effects .

-

Synthesis of Chromonyl-substituted α-aminophosphine Oxides

- Field : Organic Chemistry

- Application : A fast, mild, and efficient catalyst-free approach has been developed for the synthesis of chromonyl-substituted α-aminophosphine oxides by the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides.

- Methods : The reaction was carried out at ambient temperature. When the reaction was carried out with aliphatic amines or aminoalcohols at a higher temperature (80 °C), phosphinoyl-functionalized 3-aminomethylene chromanones were formed instead of the corresponding chromonyl-substituted α-aminophosphine oxides.

- Results : Several derivatives showed modest activity against the human promyelocytic leukemia (HL60) cell line.

-

Commercial Availability

- Field : Chemical Industry

- Application : ®-6-methylchroman-4-amine hydrochloride is commercially available and can be purchased for use in various industrial applications .

- Methods : This compound is typically produced in a laboratory or industrial setting, using various chemical reactions . The exact methods of production can vary depending on the specific requirements of the end product .

- Results : The availability of this compound on the commercial market allows for its use in a wide range of applications, from pharmaceutical manufacturing to chemical research .

-

Pharmaceutical Manufacturing

- Field : Pharmaceutical Industry

- Application : (S)-6-Methylchroman-4-amine hydrochloride is a compound that can be used in the pharmaceutical industry . It is often used as a building block in the synthesis of various pharmaceutical drugs .

- Methods : This compound is typically synthesized in a laboratory setting, using various chemical reactions . The exact methods of synthesis can vary depending on the specific drug being produced .

- Results : The use of this compound in drug synthesis can result in a wide range of pharmaceutical products, each with its own unique therapeutic effects .

-

Synthesis of Chromonyl-substituted α-aminophosphine Oxides

- Field : Organic Chemistry

- Application : A fast, mild, and efficient catalyst-free approach has been developed for the synthesis of chromonyl-substituted α-aminophosphine oxides by the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides.

- Methods : The reaction was carried out at ambient temperature. When the reaction was carried out with aliphatic amines or aminoalcohols at a higher temperature (80 °C), phosphinoyl-functionalized 3-aminomethylene chromanones were formed instead of the corresponding chromonyl-substituted α-aminophosphine oxides.

- Results : Several derivatives showed modest activity against the human promyelocytic leukemia (HL60) cell line.

-

Commercial Availability

- Field : Chemical Industry

- Application : ®-6-methylchroman-4-amine hydrochloride is commercially available and can be purchased for use in various industrial applications .

- Methods : This compound is typically produced in a laboratory or industrial setting, using various chemical reactions . The exact methods of production can vary depending on the specific requirements of the end product .

- Results : The availability of this compound on the commercial market allows for its use in a wide range of applications, from pharmaceutical manufacturing to chemical research .

安全和危害

属性

IUPAC Name |

6-methyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNRUKZCRQFUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585687 | |

| Record name | 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylchroman-4-amine | |

CAS RN |

638220-39-0 | |

| Record name | 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

A solution of the product of Example 7A (4.24 g) in 50 mL of a mixture of 20% ammonia in methanol was treated with 40 g Raney Nickel under 60 psi hydrogen for 4 hours at ambient temperature. The reaction mixture was filtered, and the solvent evaporated under reduced pressure. The residue was taken in diethyl ether, washed sequentially with water and saturated aqueous sodium bicarbonate, dried with magnesium sulfate, filtered and concentrated to give 2.22 g of the title compound. H NMR (300 MHz, CDCl3) δ 7.11 (s, 1H), 6.95 (d, 1H, J=8.5 Hz), 6.71 (d, 1H, J=8.5 Hz), 4.22 (m, 2H), 4.01 (m, 1H), 2.27 (s, 3H), 2.10-2.21 (m, 1H), 1.78-1.88 (m, 1H). MS (DCI) m/e 164 (M+H)+.

[Compound]

Name

mixture

Quantity

50 mL

Type

solvent

Reaction Step One

Name

Synthesis routes and methods II

Procedure details

A solution of Example 7A (4.24 g) in 20% ammonia in methanol (50 mL) was treated with Raney Nickel, 40 g, under hydrogen (60 psi) for 4 hours at ambient temperature. The mixture was filtered, and the solvent was evaporated under reduced pressure. The residue dissolved in diethyl ether which was washed sequentially with water and saturated aqueous sodium bicarbonate, dried with magnesium sulfate, filtered and concentrated under reduced pressure to afford the title compound. H NMR (300 MHz, CDCl3) δ ppm 1.78-1.88 (m, 1H), 2.10-2.21 (m, 1H), 2.27 (s, 3H), 4.01 (m, 1H), 4.22 (m, 2H), 6.71 (d, J=8.5 Hz, 1H), 6.95 (d, J=8.5 Hz, 1H), 7.11 (s, 1H). MS (DCI) m/z 164 (M+H)+.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)

ruthenium(II)](/img/structure/B1316115.png)